2-O-Benzyl-1,3,4,6-tetra-O-acetyl-a-D-mannopyranose
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Overview
Description
2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a derivative of mannose, a sugar monomer of the aldohexose series of carbohydrates. This compound is often utilized in the synthesis of various glycosides and other complex carbohydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose typically involves the protection of the hydroxyl groups of mannose followed by benzylation and acetylation. One common method includes the following steps:
Protection of Hydroxyl Groups: Mannose is first protected by converting it into its tetra-O-acetyl derivative.
Benzylation: The protected mannose is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride.
Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl or benzyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium carbonate can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose has several applications in scientific research:
Chemistry: It is used in the synthesis of glycosides and other complex carbohydrates.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of various biochemical reagents and materials.
Mechanism of Action
The mechanism of action of 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose involves its role as a precursor in the synthesis of more complex molecules. It acts by providing a protected mannose moiety that can be selectively deprotected and functionalized to yield desired products. The molecular targets and pathways involved depend on the specific application and the final product synthesized .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound is similar in structure but differs in the sugar moiety (glucose instead of mannose).
2,3,4,6-Tetra-O-acetyl-D-mannopyranose: This compound lacks the benzyl group present in 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose.
Uniqueness
2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose is unique due to its specific combination of benzyl and acetyl protective groups, which provide selective reactivity and stability during synthetic processes. This makes it particularly useful in the synthesis of complex carbohydrates and glycosides .
Properties
IUPAC Name |
(3,4,6-triacetyloxy-5-phenylmethoxyoxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(21(31-17)30-15(4)25)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYXGZTYODRENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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